molecular formula C25H22N4O3S2 B2913118 6-[(3-chlorobenzoyl)amino]-N-(4-fluorobenzyl)chromane-3-carboxamide CAS No. 1185122-46-6

6-[(3-chlorobenzoyl)amino]-N-(4-fluorobenzyl)chromane-3-carboxamide

Cat. No. B2913118
CAS RN: 1185122-46-6
M. Wt: 490.6
InChI Key: CVMLKBJJXBDIBH-UHFFFAOYSA-N
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Description

The compound “6-[(3-chlorobenzoyl)amino]-N-(4-fluorobenzyl)chromane-3-carboxamide” is a complex organic molecule. It contains a chromane ring, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are commonly used in over-the-counter sleep aids .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The chromane ring system, the benzoyl group, and the fluorobenzyl group would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amide group could undergo hydrolysis to form an amine and a carboxylic acid. The aromatic rings could also undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .

Scientific Research Applications

2-({[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Antibacterial Activities: This compound has been investigated for its antibacterial properties. Specifically, the pyridazine derivative 6-phenyl-5-phenylhydrazono-2,3,4,5-tetrahydropyridazine-3,4-dione showed activity against Gram-positive bacteria, including Staphylococcus aureus . Further studies may explore its potential as an antimicrobial agent.

Antifungal Activity: Another related compound, 2-(2-Ethoxyphenyl-5-Phenylpiperazinosulfonamido)-3H-pyrido[2,3-d]pyrimidin-4-one, exhibited moderate antifungal activity against Candida albicans . Investigating its mechanism of action and optimizing its efficacy could be valuable for antifungal drug development.

6-[(3-Chlorobenzoyl)amino]-N-(4-fluorobenzyl)chromane-3-carboxamide

Anticancer Potential: This compound, with its unique structure, may have implications in cancer chemotherapy. CDKs (cyclin-dependent kinases) play a crucial role in regulating the cell cycle, and inhibitors targeting CDKs are of interest for cancer treatment. While this compound’s specific effects are not directly reported, its design suggests potential CDK inhibition . Further studies could explore its activity against specific CDK isoforms and cancer cell lines.

Cytotoxicity: Preliminary results indicate that this compound and related analogs exhibit superior cytotoxic activities against cancer cell lines MCF-7 and HCT-116, as well as moderate activity against HepG-2 cells . Investigating its mechanism of action and optimizing its selectivity could enhance its therapeutic potential.

properties

IUPAC Name

2-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3S2/c1-3-29-24(30)22-18(14-20(34-22)16-10-6-5-7-11-16)26-25(29)33-15-21-27-23(28-32-21)17-12-8-9-13-19(17)31-4-2/h5-14H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMLKBJJXBDIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=NC(=NO4)C5=CC=CC=C5OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

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